Cas no 76-82-4 (Triamino-diphenyl-tolylcarbinol)

Triamino-diphenyl-tolylcarbinol structure
76-82-4 structure
Product Name:Triamino-diphenyl-tolylcarbinol
CAS No:76-82-4
MF:C20H21N3O
MW:319.400244474411
CID:563192
PubChem ID:66158
Update Time:2025-04-19

Triamino-diphenyl-tolylcarbinol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-amino-a,a-bis(4-aminophenyl)-3-methyl-
    • (4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol
    • (4-amino-3-methylphenyl)[bis(4-aminophenyl)]methanol
    • 4-Amino-alpha,alpha-bis(4-aminophenyl)-3-methylbenzenemethanol
    • Benzenemethanol, 4-amino-alpha,alpha-bis(4-aminophenyl)-3-methyl-
    • Methanol, bis(p-aminophenyl)(4-amino-m-tolyl)-
    • 76-82-4
    • Triamino-diphenyl-tolylcarbinol
    • DTXSID90226898
    • C.I. Basic Violet 14, carbinol
    • SCHEMBL3355114
    • Inchi: 1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3
    • InChI Key: OYHZNLZYIRSDHN-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)N)C1C=CC(=C(C)C=1)N

Computed Properties

  • Exact Mass: 319.168462302g/mol
  • Monoisotopic Mass: 319.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 98.3Ų

Experimental Properties

  • Color/Form: Uncertain.
  • Solubility: Uncertain.
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